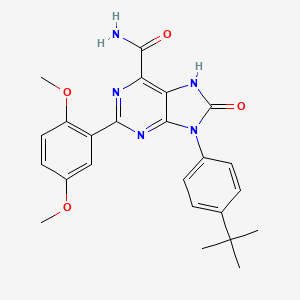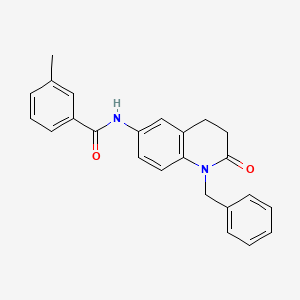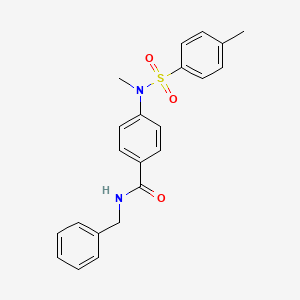![molecular formula C11H12FN3 B2988939 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1006466-24-5](/img/structure/B2988939.png)
3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of fluorinated anilines It features a fluorine atom attached to the benzene ring, a methyl group on the pyrazole ring, and an aniline group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the following steps:
Fluorination: The starting material, aniline, undergoes fluorination to introduce the fluorine atom at the 3-position of the benzene ring.
Methylation: The pyrazole ring is methylated at the 1-position to form 1-methyl-1H-pyrazol-4-yl.
Coupling Reaction: The fluorinated aniline is then coupled with the methylated pyrazole using a suitable coupling agent, such as a carbodiimide or a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitrosoaniline, nitroaniline.
Reduction Products: 3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzylamine.
Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored for its therapeutic potential in drug development.
Industry: The compound may find applications in the development of new materials, dyes, or agrochemicals.
作用機序
The mechanism by which 3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
類似化合物との比較
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can be compared with other similar compounds, such as:
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzylamine: Similar structure but with an additional benzyl group.
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]phenol: Similar structure but with a hydroxyl group instead of the aniline group.
3-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group.
These compounds may exhibit different properties and applications based on their structural differences. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
特性
IUPAC Name |
3-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-4-2-3-10(12)5-11/h2-5,7-8,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPANXRWFZGVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)



![3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2988868.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2988878.png)
